molecular formula C28H23NO3 B4925434 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) CAS No. 5821-64-7

17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B4925434
CAS No.: 5821-64-7
M. Wt: 421.5 g/mol
InChI Key: AOCKXCRCXDYRCU-UHFFFAOYSA-N
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Description

17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, typically starting with the preparation of the core pentacyclic structureThe reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-(4-Acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart from similar compounds is its specific substitution pattern and the presence of the acetylphenyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO3/c1-16(30)17-12-14-18(15-13-17)29-25(31)23-24(26(29)32)28(3)21-10-6-4-8-19(21)27(23,2)20-9-5-7-11-22(20)28/h4-15,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCKXCRCXDYRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386751
Record name AC1MFGBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5821-64-7
Record name AC1MFGBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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